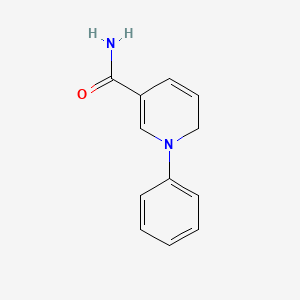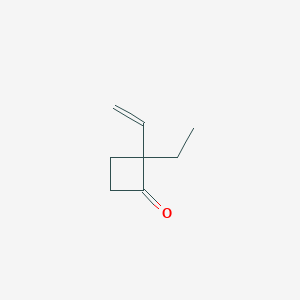
2-Ethenyl-2-ethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2-ethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-ethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction, where a diene and a dienophile react to form the cyclobutanone ring. For instance, the Diels-Alder reaction between a suitable diene and an ethenyl-substituted dienophile can yield the desired compound .
Another method involves the ring expansion of cyclopropyl ketones. This can be achieved by treating cyclopropyl ketones with reagents such as diazomethane or diazo compounds under specific conditions to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-2-ethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-2-ethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-2-ethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutanone ring, which makes it susceptible to nucleophilic attack and other chemical transformations. The ethenyl group can participate in conjugation and resonance, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound with a simple four-membered ring ketone structure.
2-Methylcyclobutanone: Similar structure with a methyl group instead of an ethenyl group.
2-Vinylcyclobutanone: Similar structure with a vinyl group but without the ethyl group.
Uniqueness
2-Ethenyl-2-ethylcyclobutan-1-one is unique due to the presence of both ethenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other cyclobutanones. The combination of these substituents allows for a broader range of chemical transformations and applications .
Propiedades
Número CAS |
58016-17-4 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-ethenyl-2-ethylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-3-8(4-2)6-5-7(8)9/h3H,1,4-6H2,2H3 |
Clave InChI |
IHFIWRBTOHCFLD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
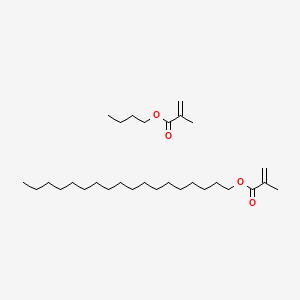
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
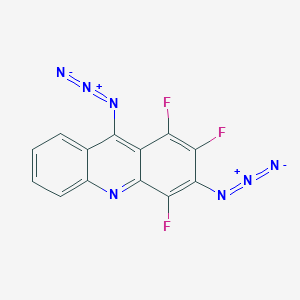

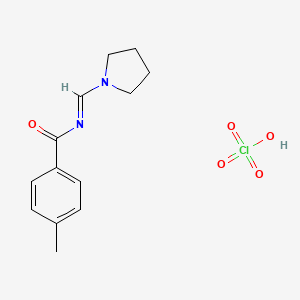
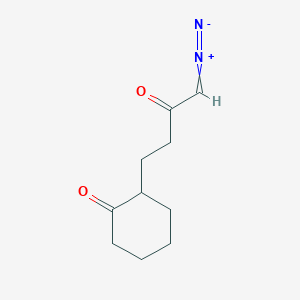


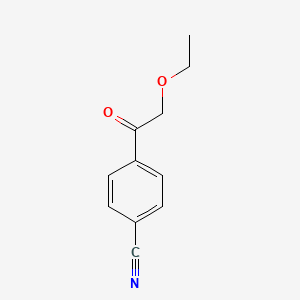
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
